2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one

COX-2 inhibition inflammation natural product probe

2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one, widely referenced as inotilone (CAS 906366-79-8), is a naturally occurring phenylpropanoid-derived polyketide first isolated from the medicinal mushroom Inonotus sp. It belongs to the 5-methyl-3(2H)-furanone structural class and has been characterized as a selective cyclooxygenase-2 (COX-2) inhibitor and a dual COX-2/xanthine oxidase (XO) inhibitor with multi-target anti-inflammatory and anti-metastatic properties.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 906366-79-8
Cat. No. B022700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one
CAS906366-79-8
Synonyms(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; 
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1
InChIInChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3
InChIKeyNLZQGBCUKNUDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one (Inotilone, CAS 906366-79-8): Compound Identity and Pharmacological Baseline for Informed Procurement


2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one, widely referenced as inotilone (CAS 906366-79-8), is a naturally occurring phenylpropanoid-derived polyketide first isolated from the medicinal mushroom Inonotus sp. [1]. It belongs to the 5-methyl-3(2H)-furanone structural class and has been characterized as a selective cyclooxygenase-2 (COX-2) inhibitor and a dual COX-2/xanthine oxidase (XO) inhibitor with multi-target anti-inflammatory and anti-metastatic properties [1][2]. Its catechol-bearing benzylidene moiety and furanone core distinguish it from the more abundant hispidin-type styrylpyrone polyketides found in the same fungal genera, providing a unique pharmacological fingerprint that cannot be assumed for other Inonotus- or Phellinus-derived compounds [1].

Why 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one Cannot Be Replaced by Other Inonotus-Derived Polyketides or Generic COX-2 Inhibitors


The Inonotus and Phellinus fungal genera produce a structurally diverse array of phenylpropanoid polyketides—including hispidin, davallialactone, hypholomine B, inoscavin A, and phelligridins—that are often marketed interchangeably as 'mushroom polyphenols' or 'COX inhibitors' [1]. However, inotilone is the only member of this family that combines sub-micromolar COX-2 inhibitory potency (IC50 = 0.03 µM) with concurrent xanthine oxidase inhibition (IC50 = 9.1 µM) [1]. Hispidin, the most commonly encountered structural analog, lacks meaningful COX-2 activity (primary target: PKCβ, IC50 = 2 µM) and is a ~4.4-fold weaker XO inhibitor (IC50 = 39.72 µM) [2]. Furthermore, inotilone uniquely demonstrates in vivo suppression of MMP-2/9 activity and enhancement of antioxidant enzyme systems (CAT, SOD, GPx) in both inflammatory and metastatic models—pharmacodynamic endpoints that cannot be extrapolated from in-class compounds without matched experimental validation [3][4]. Generic substitution with other fungal polyketides or standard NSAIDs therefore risks loss of the specific multi-pathway modulation that defines inotilone's research utility.

Product-Specific Quantitative Differentiation Evidence for 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one (Inotilone)


COX-2 Selectivity Profile: Inotilone vs. Celecoxib and Hispidin

Inotilone inhibits COX-2 with an IC50 of 0.03 µM, exhibiting a 12-fold selectivity window over COX-1 (IC50 = 0.36 µM) [1]. This potency is comparable to the clinically approved selective COX-2 inhibitor celecoxib (COX-2 IC50 = 0.04–0.05 µM; selectivity index = 294–375) . However, inotilone achieves this as a natural product with a molecular weight of 218.2 g/mol and a catechol–furanone scaffold, whereas celecoxib is a synthetic sulfonamide (MW 381.4 g/mol) [1]. In contrast, hispidin—the most abundant styrylpyrone co-isolated from Inonotus and Phellinus spp.—does not significantly inhibit COX-2; its primary target is protein kinase Cβ (PKCβ, IC50 = 2 µM), with no COX-2 IC50 reported . For researchers requiring COX-2 pathway inhibition with a natural product chemotype distinct from synthetic sulfonamide/sulfone NSAIDs, inotilone offers a direct potency advantage and target selectivity that hispidin and related fungal polyketides cannot provide.

COX-2 inhibition inflammation natural product probe

Dual COX-2/Xanthine Oxidase Inhibition: Inotilone vs. Hispidin and Allopurinol

Inotilone demonstrates simultaneous inhibition of COX-2 (IC50 = 0.03 µM) and xanthine oxidase (XO, IC50 = 9.1 µM), positioning it as a rare dual-acting natural product probe for inflammatory disorders with a hyperuricemic component [1]. The XO inhibitory potency of inotilone is within the range of the clinical XO inhibitor allopurinol (IC50 = 5.7–7.8 µM) [2]. In contrast, hispidin exhibits a substantially weaker XO IC50 of 39.72 ± 3.60 µM—a ~4.4-fold reduction in potency relative to inotilone—and lacks the concomitant COX-2 activity [3]. Other Inonotus-derived polyketides (davallialactone, inoscavin A, phelligridins) have not been reported to inhibit XO, making inotilone the only characterized member of this natural product family with validated dual COX-2/XO pharmacology [1][4].

xanthine oxidase gout dual inhibitor anti-inflammatory

MMP-2/9 Activity Suppression and In Vivo Anti-Metastatic Efficacy in Lung Cancer Models

Inotilone significantly reduces matrix metalloproteinase (MMP)-2 and MMP-9 activity in both in vitro and in vivo models of lung cancer metastasis [1]. In A549 human lung adenocarcinoma and LLC mouse Lewis lung carcinoma cells, gelatin zymography analysis revealed that inotilone treatment (24 h) concentration-dependently suppressed MMP-2 and MMP-9 gelatinolytic activity [1]. In an in vivo LLC-bearing C57BL/6 mouse model, serum gelatin zymography confirmed reduced MMP-2 and MMP-9 activity in inotilone-treated mice, accompanied by suppression of lung tissue metastatic nodule formation [1][2]. Critically, inotilone demonstrated no obvious cytotoxicity in MTT assays, indicating that the anti-metastatic effect is mediated through MMP pathway modulation rather than direct cytotoxicity [1]. In comparison, broad-spectrum synthetic MMP inhibitors (e.g., batimastat, marimastat) have shown clinical toxicity due to lack of selectivity and musculoskeletal side effects, whereas small-molecule MMP-9 selective inhibitors such as JSH-23 (NF-κB inhibitor, IC50 = 7.1 µM) operate through a different upstream mechanism . Inotilone's unique value lies in its simultaneous MMP-2/9 suppression with concurrent COX-2 inhibition and antioxidant enzyme upregulation—a multi-modal anti-metastatic profile not replicated by any single-pathway MMP inhibitor.

MMP-2 MMP-9 cancer metastasis gelatin zymography lung cancer

In Vivo Upregulation of Antioxidant Enzymes (CAT, SOD, GPx): Inotilone vs. Indomethacin in Carrageenan-Induced Paw Edema

In a carrageenan (Carr)-induced mouse hind paw edema model, inotilone at doses of 1.25 and 2.5 mg/kg (i.p.) significantly increased the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in the edematous paw tissue at the 5th hour post-injection [1]. Specifically, at 2.5 mg/kg, CAT activity increased to 4.07 ± 0.18 U/mg protein (vs. Carr-only baseline of 3.84 ± 0.22), SOD to 21.43 ± 0.25 U/mg protein (vs. 18.08 ± 0.08), and GPx to 17.85 ± 0.37 U/mg protein (vs. 16.24 ± 0.13) [1]. Indomethacin (Indo, 10 mg/kg i.p.), used as a positive control in the same study, reduced paw edema via COX inhibition but did not upregulate these antioxidant enzymes to the same extent; the study design treated indomethacin as an anti-inflammatory comparator rather than an antioxidant positive control [1]. Simultaneously, inotilone decreased malondialdehyde (MDA) levels—a lipid peroxidation marker—in the edema paw and reduced serum NO and TNF-α levels [1]. This dual anti-inflammatory/antioxidant enzyme-enhancing profile is not observed with standard NSAIDs and represents a key differentiation for oxidative stress-inflammation crosstalk studies.

antioxidant enzymes oxidative stress paw edema in vivo pharmacology

Multi-Target Signaling Pathway Modulation (PI3K/AKT, MAPK, NF-κB, FAK) vs. Single-Pathway Inhibitors

Western blot analysis in A549 and LLC cells revealed that inotilone simultaneously downregulates multiple interconnected signaling pathways: it suppresses phosphorylation of FAK, PI3K, AKT, ERK1/2, JNK, and p38 MAPK, while also inhibiting NF-κB p65 nuclear translocation and IκBα phosphorylation [1]. This broad pathway modulation is coupled with decreased protein expression of COX-2, iNOS, MMP-2, and MMP-9, and increased expression of TIMP-2 and antioxidant enzymes [1][2]. In contrast, single-pathway inhibitors such as the PI3K inhibitor LY294002, the MEK inhibitor U0126, or the NF-κB inhibitor JSH-23 each target only one node, potentially permitting compensatory signaling through parallel pathways . Hispidin, the closest structural analog, primarily targets PKCβ with downstream NF-κB suppression but lacks the PI3K/AKT and FAK modulation documented for inotilone [3]. This polypharmacology profile is experimentally valuable for studying pathway crosstalk, but also imposes a stringent requirement: the multi-target fingerprint of inotilone cannot be replicated by combining single-pathway inhibitors in an additive manner, making compound identity verification through analytical characterization essential.

PI3K/AKT MAPK NF-κB signal transduction multi-target

In Vivo Anti-Inflammatory Efficacy at Low Doses: Inotilone vs. Indomethacin in Carrageenan-Induced Paw Edema

In the carrageenan-induced mouse paw edema model, inotilone administered intraperitoneally at 1.25 and 2.5 mg/kg significantly reduced paw edema at the 4th and 5th hours post-carrageenan injection, with efficacy comparable to indomethacin at 10 mg/kg i.p. [1]. Histological examination (H&E staining) confirmed that inotilone markedly reduced hemorrhage, neutrophil infiltration, and interstitial edema in paw tissue, while immunohistochemistry demonstrated decreased iNOS and COX-2 immunoreactivity [1][2]. The effective anti-inflammatory dose of inotilone (2.5 mg/kg) is 4-fold lower than the indomethacin dose (10 mg/kg) used in the same study, although differences in pharmacokinetics preclude direct potency claims [1]. Western blot analysis of paw tissue confirmed that inotilone decreased Carr-induced iNOS, COX-2, NF-κB, and MMP-9 protein expression at the 5th hour post-injection [1]. Importantly, inotilone simultaneously increased CAT, SOD, and GPx activities (see Evidence Item 4), a pharmacodynamic outcome not observed with indomethacin. This integrated anti-inflammatory and antioxidant enzyme-modulating response at low doses is distinct from the single-mechanism COX inhibition provided by indomethacin.

in vivo anti-inflammatory paw edema indomethacin dose-response

Recommended Research and Industrial Application Scenarios for 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one (Inotilone, CAS 906366-79-8)


Dual COX-2/Xanthine Oxidase Inhibition Studies in Gout and Hyperuricemia Models

Inotilone is uniquely suited as a chemical probe for investigating the intersection of inflammatory prostaglandin synthesis (COX-2) and uric acid production (XO) pathways. With COX-2 IC50 = 0.03 µM and XO IC50 = 9.1 µM, it is the only characterized natural polyketide from Inonotus/Phellinus spp. offering dual enzyme inhibition, outperforming hispidin by ~4.4-fold on XO potency and providing COX-2 activity that hispidin entirely lacks [1]. In monosodium urate (MSU) crystal-induced gout models, inotilone can simultaneously address inflammatory cytokine release and urate-lowering mechanisms. Procurement should include verification of both COX-2 and XO inhibitory activity by the supplier to ensure the dual pharmacology of the lot [2].

Tumor Metastasis Research Requiring MMP-2/9 Suppression Without Direct Cytotoxicity

Inotilone suppresses MMP-2 and MMP-9 gelatinolytic activity in lung cancer cell lines (A549, LLC) and in LLC-bearing C57BL/6 mice, reducing metastatic nodule formation in lung tissue without exhibiting cytotoxicity in MTT assays [1][2]. This distinguishes it from cytotoxic chemotherapeutics and from broad-spectrum MMP inhibitors associated with musculoskeletal toxicity. Researchers studying the role of MMPs in epithelial-mesenchymal transition (EMT), invasion, and migration should consider inotilone as a non-cytotoxic MMP-modulatory tool. The concomitant reduction of IL-8 in A549 cells and upregulation of TIMP-2 in lung tissue provide additional mechanistic endpoints for experimental validation [1].

Oxidative Stress–Inflammation Crosstalk Studies in Rodent Paw Edema and Tissue Injury Models

The carrageenan-induced paw edema model data demonstrate that inotilone (2.5 mg/kg i.p.) reduces inflammatory edema while simultaneously elevating CAT, SOD, and GPx activities and lowering MDA levels—a dual pharmacodynamic response not achieved by indomethacin at 10 mg/kg [1][2]. This makes inotilone a valuable tool for investigating redox-sensitive inflammatory signaling (NF-κB, MAPK) in vivo. Experimental designs comparing inotilone against indomethacin or celecoxib can dissect the contribution of antioxidant enzyme modulation to overall anti-inflammatory efficacy. Researchers should confirm that the supplied compound retains the catechol moiety (3,4-dihydroxyphenyl), as this structural feature is critical for both radical scavenging and enzyme interaction [2].

Multi-Pathway Signal Transduction Profiling (PI3K/AKT, MAPK, NF-κB, FAK) in Cancer and Inflammation

Western blot evidence from two independent studies confirms that inotilone simultaneously modulates FAK, PI3K/AKT, ERK1/2, JNK, p38 MAPK, and NF-κB signaling nodes in both lung cancer (A549, LLC) and macrophage (RAW264.7) cell lines [1][2]. This polypharmacology profile supports its use as a single-agent probe for studying pathway crosstalk, avoiding the confounding variables introduced by inhibitor cocktails. However, this same polypharmacology necessitates rigorous compound authentication: the target engagement profile of inotilone cannot be extrapolated from structurally related polyketides such as hispidin (PKCβ-selective) or davallialactone (Src kinase/NF-κB) [3]. Procurement should specify ≥98% purity by HPLC with NMR confirmation of the (Z)- or (E)-benzylidene configuration, as stereochemistry may influence target interactions [1].

Quote Request

Request a Quote for 2-[(3,4-Dihydroxyphenyl)methylidene]-5-methylfuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.